1-((2-(Dimethylamino)ethyl)amino)-10-methylacridine-9(10H)-thione
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Overview
Description
1-((2-(Dimethylamino)ethyl)amino)-10-methylacridine-9(10H)-thione is a complex organic compound with a unique structure that includes an acridine core, a dimethylaminoethyl group, and a thione functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Dimethylamino)ethyl)amino)-10-methylacridine-9(10H)-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and suitable aldehydes or ketones under acidic conditions.
Introduction of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced via a nucleophilic substitution reaction using 2-chloro-N,N-dimethylethylamine.
Thione Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-((2-(Dimethylamino)ethyl)amino)-10-methylacridine-9(10H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol or further to a sulfide using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted acridine derivatives.
Scientific Research Applications
1-((2-(Dimethylamino)ethyl)amino)-10-methylacridine-9(10H)-thione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1-((2-(Dimethylamino)ethyl)amino)-10-methylacridine-9(10H)-thione involves its interaction with biological macromolecules:
DNA Intercalation: The acridine core intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.
Topoisomerase Inhibition: The compound inhibits topoisomerase enzymes, which are essential for DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A similar compound used as a nucleic acid-selective fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Quinacrine: An acridine derivative used as an antimalarial drug.
Uniqueness
1-((2-(Dimethylamino)ethyl)amino)-10-methylacridine-9(10H)-thione is unique due to its combination of a dimethylaminoethyl group and a thione functional group, which imparts distinct electronic and chemical properties. This makes it particularly useful in applications requiring specific interactions with biological macromolecules and electronic materials.
Properties
CAS No. |
847789-67-7 |
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Molecular Formula |
C18H21N3S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethylamino]-10-methylacridine-9-thione |
InChI |
InChI=1S/C18H21N3S/c1-20(2)12-11-19-14-8-6-10-16-17(14)18(22)13-7-4-5-9-15(13)21(16)3/h4-10,19H,11-12H2,1-3H3 |
InChI Key |
IJYIDNUMFLLJTM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=S)C3=C(C=CC=C31)NCCN(C)C |
Origin of Product |
United States |
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